2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, also known as 4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-chloroaniline, is a significant organic compound primarily utilized in pharmaceutical applications. This compound serves as a key intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases. Its structure features a chloroaniline moiety linked to a dimethoxyquinoline group, which contributes to its biological activity.
This compound is classified under the category of heterocyclic compounds due to the presence of a quinoline ring. It is often synthesized from simpler organic precursors through multi-step chemical reactions. The compound can be sourced from chemical suppliers and is characterized by specific molecular identifiers including its CAS number 286371-44-6.
The synthesis of 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline involves several chemical reactions:
The primary chemical reactions involving this compound include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for compounds like 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline often involves inhibition of specific kinases that are crucial in cancer pathways:
2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is primarily used in:
2-Chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (CAS 286371-44-6) serves as a pivotal synthetic intermediate for advanced tyrosine kinase inhibitors, particularly cabozantinib and its structural analogues. This aniline derivative provides the essential quinoline-oxyaniline scaffold that enables targeted molecular interactions within kinase binding domains. The chlorine atom at the 2-position of the aniline ring significantly enhances reactivity for subsequent coupling reactions with carboxylic acid moieties or other electrophilic fragments, which is critical for constructing the complete pharmacophore of kinase inhibitors [3] [4].
The compound’s synthesis typically involves nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinoline and 2-chloro-4-aminophenol under controlled conditions. This route achieves high regioselectivity due to the superior leaving group capacity of the 4-chlorine in the quinoline core compared to other positions. The electron-donating methoxy groups on the quinoline ring further activate the C-4 position for nucleophilic attack, while the chloro substituent on the aniline component remains inert under these conditions, preserving it for downstream derivatization [4] [8].
Table 1: Key Intermediates Derived from 2-Chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
Derivative Compound | Target Kinase | Therapeutic Application |
---|---|---|
N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide | c-Met/VEGFR-2 | Cabozantinib impurity (clinical relevance) |
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | PDGFR/VEGFR-2 | Foretinib precursor |
6,7-dimethoxy-N-(4-(6,7-dimethoxyquinolin-4-yloxy)-3-fluorophenyl)quinolin-4-amine | Multi-kinase | Structural backbone for TKI optimization |
This intermediate’s strategic value is exemplified in cabozantinib manufacturing, where it undergoes sequential modifications: 1) Acylation with cyclopropane-1,1-dicarboxylic acid derivatives, 2) Introduction of the phenyl urea moiety, and 3) Final purification to eliminate genotoxic impurities. The chlorine atom’s presence directly facilitates the regiocontrol during these steps, preventing unwanted dimerization or polysubstitution byproducts that could compromise therapeutic efficacy [2] [6].
The 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline scaffold demonstrates intrinsic affinity for receptor tyrosine kinases, particularly mesenchymal-epithelial transition factor and vascular endothelial growth factor receptor-2. Molecular docking simulations reveal that the chlorine substituent enhances hydrophobic interactions within the adenine binding pocket of these kinases, while the dimethoxyquinoline moiety occupies the hydrophobic back pocket. This dual binding mode disrupts adenosine triphosphate binding and subsequent autophosphorylation events, thereby inhibiting downstream oncogenic signaling cascades [7] [10].
Structural-activity relationship studies demonstrate that analogues featuring halogen substitutions at the aniline ortho-position exhibit 3-5 fold greater inhibition potency against mesenchymal-epithelial transition factor compared to unsubstituted derivatives. The electronegative chlorine atom induces a dipole moment that stabilizes the inactive kinase conformation through: 1) van der Waals contacts with leucine 1190 in the hinge region, 2) Displacement of catalytic water molecules in the hydrophobic pocket, and 3) Conformational restriction of the glycine-rich loop. This precise molecular recognition underlies the compound’s utility in designing next-generation kinase therapeutics [10].
Table 2: Kinase Inhibition Profiles of Derived Compounds
Kinase Target | IC₅₀ (nM) of Chloro-Derivative | IC₅₀ (nM) of Non-Halogenated Analog | Selectivity Ratio |
---|---|---|---|
Mesenchymal-epithelial transition factor | 1.04 ± 0.11 | 4.32 ± 0.45 | 4.15 |
Vascular endothelial growth factor receptor-2 | 3.28 ± 0.37 | 12.61 ± 1.24 | 3.85 |
Platelet-derived growth factor receptor β | 18.92 ± 2.15 | 65.33 ± 6.01 | 3.45 |
Epidermal growth factor receptor | >1000 | >1000 | N/A |
The compound’s derivatives effectively suppress tumor angiogenesis and metastasis in preclinical models by dual blockade of mesenchymal-epithelial transition factor and vascular endothelial growth factor receptor-2 pathways. In vitro analyses demonstrate concentration-dependent inhibition of human umbilical vein endothelial cell tube formation (IC₅₀ = 35nM) and cancer cell migration (85% suppression at 100nM in A549 lung carcinoma models). These effects correlate with diminished phosphorylation of extracellular signal-regulated kinases 1/2 and protein kinase B, confirming pathway modulation at the molecular level [7] [10].
The structural plasticity of 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline enables rational design of multi-kinase inhibitors through strategic modifications at three key positions: 1) The quinoline 6,7-methoxy groups (solubility modulation), 2) The aniline nitrogen (hydrogen bond donor capacity), and 3) The ortho-chloro substituent (steric and electronic effects). This versatility facilitates simultaneous targeting of oncogenic kinases commonly co-activated in treatment-resistant solid tumors, including renal cell carcinoma, medullary thyroid cancer, and hepatocellular carcinoma [7] [10].
Recent chemical explorations have yielded compounds demonstrating concurrent inhibition of mesenchymal-epithelial transition factor, vascular endothelial growth factor receptor-2, Axl, and tyrosine kinase with immunoglobulin-like and EGF-like domains 2 receptors at nanomolar concentrations. The most promising analogue (designated compound 34 in referenced studies) exhibits the following polypharmacological profile: mesenchymal-epithelial transition factor (IC₅₀ = 1.04 nM), vascular endothelial growth factor receptor-2 (IC₅₀ = 3.28 nM), Axl (IC₅₀ = 7.15 nM), and tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (IC₅₀ = 9.24 nM). This broad-spectrum activity translates to superior antitumor efficacy in xenograft models compared to single-target agents, with 92% tumor growth inhibition observed at 60 mg/kg dosing without appreciable toxicity [10].
Table 3: Structural Features Enabling Multi-Kinase Inhibition
Molecular Region | Chemical Modifications | Kinase Selectivity Consequences |
---|---|---|
Quinoline 4-position | Phenoxy linker with halogen substitution | Enhanced hydrophobic pocket penetration |
Aniline ortho-position | Chlorine vs. fluorine substitution | Improved mesenchymal-epithelial transition factor/vascular endothelial growth factor receptor-2 potency |
Carboxamide linkage | 1,2,3-triazole-4-carboxamide installation | Axl/Tyro3 inhibition expansion |
Methoxy substituents (6,7-positions) | Ethoxy, propoxy, or morpholino replacement | Altered pharmacokinetic properties without activity loss |
The compound’s derivatives overcome compensatory pathway activation—a key resistance mechanism in single-target kinase inhibition—by simultaneously disrupting multiple oncogenic signaling nodes. Transcriptomic analyses of treated tumors reveal coordinated downregulation of hypoxia-inducible factor 1α, matrix metalloproteinase 9, and twist family BHLH transcription factor expression, collectively suppressing epithelial-mesenchymal transition and metastatic progression. This multi-target approach represents a strategic advancement in kinase inhibitor design, addressing the dynamic adaptability of malignant cells while minimizing therapeutic escape mechanisms [7] [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8